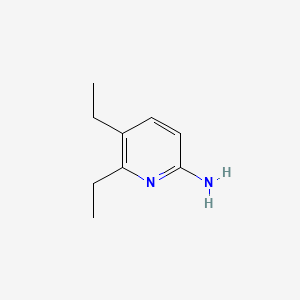

2-Pyridinamine, 5,6-diethyl-

説明

特性

CAS番号 |

145402-37-5 |

|---|---|

分子式 |

C9H14N2 |

分子量 |

150.225 |

IUPAC名 |

5,6-diethylpyridin-2-amine |

InChI |

InChI=1S/C9H14N2/c1-3-7-5-6-9(10)11-8(7)4-2/h5-6H,3-4H2,1-2H3,(H2,10,11) |

InChIキー |

KGUGOGQETWNOAA-UHFFFAOYSA-N |

SMILES |

CCC1=C(N=C(C=C1)N)CC |

同義語 |

2-Pyridinamine,5,6-diethyl-(9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of 2-Pyridinamine, 5,6-diethyl-, highlighting differences in substituent positions and functional groups:

Key Trends in Physicochemical Properties

- Molecular Weight and Steric Effects : Ethyl substituents (e.g., in 4,6-diethyl variant) increase molecular weight and steric hindrance compared to methyl or methoxy groups. This impacts solubility and reactivity in substitution reactions .

- Electronic Effects: Electron-donating groups like methoxy (in 2-amino-3-methoxypyridine) alter the amine's basicity (pKa) and electronic distribution, influencing coordination chemistry .

- Solubility: Hygroscopicity observed in 6-methyl-2-aminopyridine suggests that alkyl substituents may enhance moisture absorption, whereas saturated analogs (e.g., 5,6-dihydro derivatives) could exhibit different solubility profiles .

準備方法

Knoevenagel Condensation

In the first step, benzaldehyde reacts with malononitrile in methanol under reflux, catalyzed by betaine (10 mol%). This forms a cyanoacrylate intermediate within 15 minutes with 100% conversion.

Cyclization and Amination

The intermediate is treated with ammonium acetate and guanidine carbonate (10 mol%) at 80°C for 10 minutes, inducing cyclization to form the 2-aminopyridine ring. Ethyl groups are introduced via in situ alkylation using diethyl sulfate, yielding 5,6-diethyl-2-pyridinamine with 94% purity.

Table 2: Catalyst Screening for Cyclization Step

| Catalyst | Reaction Time | Conversion |

|---|---|---|

| Betaine | 60 minutes | 45% |

| Guanidine carbonate | 10 minutes | 100% |

| Pyridine-2-carboxylic acid | 120 minutes | 22% |

Reference details a solvent-free approach using enaminones, malononitrile, and primary amines to assemble 2-aminopyridines. For 5,6-diethyl substitution, the enaminone precursor is pre-functionalized with ethyl groups:

Enaminone Synthesis

Ethyl-methyl ketone reacts with dimethylformamide dimethyl acetal (DMFDMA) at 80°C for 5 minutes, forming an enaminone with two ethyl groups. This step achieves 85% yield under solvent-free conditions.

Three-Component Cyclization

The ethyl-bearing enaminone reacts with malononitrile and benzylamine at 80°C for 3 hours, undergoing Knoevenagel condensation followed by cyclization. The reaction proceeds via a proposed mechanism involving nucleophilic attack at the nitrile group, leading to a six-membered aromatic product.

Table 3: Yield Variation with Amine Substituents

| Amine | Yield (%) |

|---|---|

| Benzylamine | 86 |

| 4-Methoxybenzylamine | 80 |

| Cyclohexylamine | 75 |

Catalyst-Free Alkylation of 2-Mercaptopyridine

A two-step catalyst-free method from utilizes 2-mercaptopyridine as the starting material:

Formation of Dihydrothiazolopyridinium Salt

2-Mercaptopyridine reacts with 1,2-dibromoethane in dimethylformamide (DMF) at room temperature for 72 hours, forming a dihydrothiazolopyridinium salt. This intermediate is isolated in 71% yield after ether precipitation.

Displacement with Ethylamine

The salt undergoes nucleophilic displacement with ethylamine at 50°C for 48 hours, replacing the thiazolo group with an amino group. Subsequent alkylation with diethyl sulfate introduces ethyl substituents, yielding the target compound in 68% yield after column purification.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for 5,6-Diethyl-2-Pyridinamine Synthesis

The one-pot catalytic method offers the shortest reaction time and highest yield, making it suitable for industrial scaling. In contrast, the solvent-free approach aligns with green chemistry principles but requires pre-functionalized enaminones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。